
N-(4-Fluorobenzylidene)-para-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorobenzylidene)-para-toluidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized by the condensation of 4-fluorobenzaldehyde and para-toluidine. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzylidene)-para-toluidine typically involves the condensation reaction between 4-fluorobenzaldehyde and para-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-(4-Fluorobenzylidene)-para-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the original amine (para-toluidine) and aldehyde (4-fluorobenzaldehyde).
Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.
科学的研究の応用
N-(4-Fluorobenzylidene)-para-toluidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of N-(4-Fluorobenzylidene)-para-toluidine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting pro-inflammatory cytokines.
類似化合物との比較
N-(4-Fluorobenzylidene)-para-toluidine can be compared with other Schiff bases and fluorinated compounds:
Similar Compounds:
Uniqueness: The presence of both fluorine and a Schiff base structure in this compound gives it unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the Schiff base structure allows for versatile chemical modifications.
特性
CAS番号 |
39769-11-4 |
|---|---|
分子式 |
C14H12FN |
分子量 |
213.25 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
InChIキー |
NTPHQAYXOKEVIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


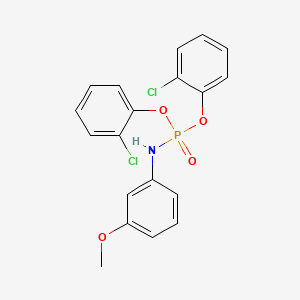
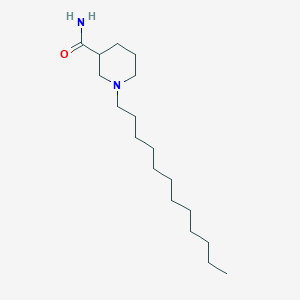
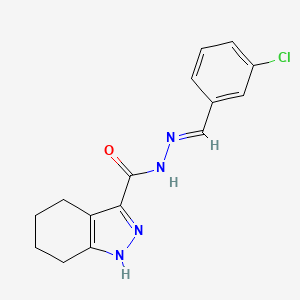

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

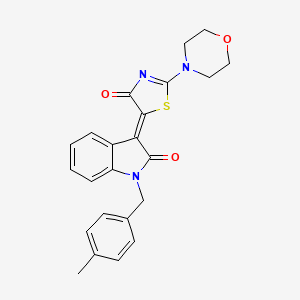
![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

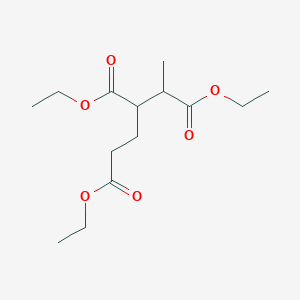

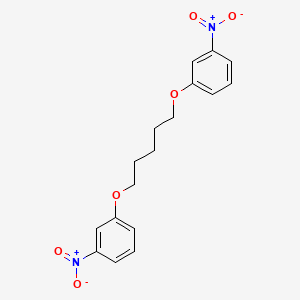
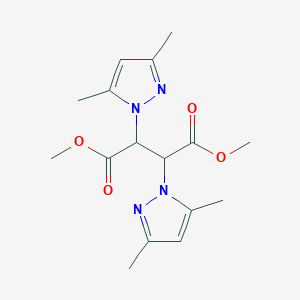
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
